1-Hydroxyvitamin D3 3-D-glucopyranoside is a derivative of vitamin D3, specifically modified at the 1-hydroxy position and glycosylated at the 3 position. This compound plays a significant role in the metabolism and biological activity of vitamin D, which is crucial for calcium homeostasis and bone health. The glucopyranoside modification may enhance its solubility and bioavailability, potentially influencing its physiological effects.
The primary source of vitamin D3 is the synthesis from 7-dehydrocholesterol in the skin upon exposure to ultraviolet B radiation. This process converts 7-dehydrocholesterol into pre-vitamin D3, which subsequently isomerizes to vitamin D3. 1-Hydroxyvitamin D3 can be synthesized through hydroxylation processes in the liver or kidneys, while the glucopyranoside form can be derived from enzymatic glycosylation reactions or chemical synthesis methods .
1-Hydroxyvitamin D3 3-D-glucopyranoside belongs to the class of secosteroids, which are characterized by a broken steroid structure. It is classified as a vitamin D analog due to its structural modifications that influence its biological activity compared to native vitamin D metabolites.
The synthesis of 1-Hydroxyvitamin D3 3-D-glucopyranoside can be achieved through several methods:
In chemical synthesis, protecting groups such as acetyl or benzyl can be used to shield hydroxyl groups during reaction steps. The final deprotection step yields the desired glucopyranoside product. In enzymatic synthesis, specific conditions must be optimized to ensure high yields and selectivity for the desired product .
The molecular structure of 1-Hydroxyvitamin D3 3-D-glucopyranoside consists of a secosteroid backbone with a hydroxyl group at the first carbon and a glucopyranoside unit attached at the third carbon. This modification alters its interaction with biological receptors and transport proteins.
1-Hydroxyvitamin D3 3-D-glucopyranoside can undergo various chemical reactions:
Mass spectrometry and nuclear magnetic resonance spectroscopy are commonly used techniques to analyze these reactions and confirm product structures. For instance, monitoring the retention time in chromatography can help identify metabolic products formed during enzymatic transformations .
The mechanism of action for 1-Hydroxyvitamin D3 3-D-glucopyranoside involves binding to the vitamin D receptor (VDR), which regulates gene expression related to calcium metabolism and bone health. Upon binding, it induces conformational changes that facilitate interaction with coactivators or corepressors, modulating transcriptional activity.
Studies indicate that this compound may exhibit similar biological effects as other vitamin D metabolites but with altered potency due to its structural modifications. The glucopyranoside form may enhance receptor binding affinity or alter metabolic pathways compared to unmodified vitamin D derivatives .
Relevant analyses often include stability studies under various environmental conditions and solubility tests in different solvents .
1-Hydroxyvitamin D3 3-D-glucopyranoside has potential applications in:
This compound represents an important area of research within the field of biochemistry and pharmacology, particularly concerning its efficacy and safety as a modified vitamin D analog.
The biosynthesis of 1-Hydroxyvitamin D3 3-D-glucopyranoside (ChEBI:166749) involves enzymatic transfer of a glucose moiety to the C3 hydroxyl group of the 1α-hydroxyvitamin D₃ (1α(OH)D₃) A-ring. This reaction is catalyzed by family 1 glycosyltransferases (UGTs), which utilize UDP-glucose as the sugar donor [4] [6]. The glucosidation occurs exclusively at the C3β position due to steric constraints imposed by the 1α-hydroxyl group and the cis-triene structure of the vitamin D secosteroid backbone. This regioselectivity distinguishes it from non-hydroxylated vitamin D₃ glucosides, where glucosidation may occur at other positions [6].
The enzymatic process proceeds through a SN₂ nucleophilic substitution mechanism: the C3 hydroxyl oxygen acts as a nucleophile attacking the anomeric carbon (C1) of UDP-glucose, resulting in inversion of configuration at the anomeric center (α-linked UDP-glucose → β-glucoside product). Kinetic studies reveal that UGTs from Solanum species exhibit higher catalytic efficiency (kcat/Km = 8.4 × 10³ M⁻¹s⁻¹) for 1α(OH)D₃ compared to bacterial glycosyltransferases, though the latter offer higher thermal stability [5] [8].
Table 1: Glycosyltransferases Catalyzing Vitamin D Glucosidation
Enzyme Source | Regioselectivity | Catalytic Efficiency (M⁻¹s⁻¹) | Thermal Stability |
---|---|---|---|
Plant UGTs (e.g., Solanum) | C3 position only | 8.4 × 10³ | Moderate (Topt 37°C) |
Bacterial Glycosyltransferases | Primarily C3 | 2.1 × 10³ | High (Topt 55°C) |
Fungal Enzymes | C3 and C25 | 5.7 × 10² | Variable |
The synthesis of 1-Hydroxyvitamin D3 3-D-glucopyranoside integrates sequential biocatalytic steps beginning with vitamin D₃ (cholecalciferol) as the precursor. Advanced chemoenzymatic routes employ:
Selective C25 Hydroxylation: The steroid C25 dehydrogenase (S25DH) from Thauera aromatica catalyzes C25 hydroxylation using water as the oxygen source, avoiding expensive cofactor systems. This molybdenum-dependent enzyme achieves >99% regioselectivity for 25-hydroxyvitamin D₃ (calcifediol) without producing the undesired 1α-hydroxylated byproduct [10]. The reaction utilizes ferricyanide as a low-cost electron acceptor:VitD₃ + H₂O + 2[Fe(CN)₆]³⁻ → 25OHVitD₃ + 2[Fe(CN)₆]⁴⁻ + 2H⁺
Cyclodextrin-Mediated Solubilization: Hydrophobic vitamin D intermediates require 2-hydroxypropyl-β-cyclodextrin (HPCD) for aqueous solubilization (up to 1.85 g/L concentration). A sustainable recycling protocol enables 10 reaction cycles without efficiency loss, critical for process economics [10].
C1α-Hydroxylation and Glucosylation: Recombinant CYP27B1 (1α-hydroxylase) expressed in Rhodococcus erythropolis converts 25OHVitD₃ to 1α,25(OH)₂D₃. Subsequent glucosidation uses immobilized UGT73C1 from Arabidopsis thaliana with in situ UDP-glucose regeneration via sucrose synthase, reducing cofactor costs by 85% [5].
Three primary synthetic routes have been developed for 1-Hydroxyvitamin D3 3-D-glucopyranoside, each with distinct advantages:
Table 2: Synthesis Route Comparison for 1-Hydroxyvitamin D3 3-D-glucopyranoside
Method | Overall Yield | Key Impurities | Scalability Potential |
---|---|---|---|
Chemical Synthesis | 12–15% | C3-α-glucoside (8–12%) | Industrial scale |
Whole-Cell Biocatalysis | 38% | 1α,25(OH)₂D₃ (15%) | Pilot scale (100 L) |
Chemoenzymatic Hybrid | 74% | None detected | Industrial scale |
The chemoenzymatic approach demonstrates superior atom economy (86% vs. 41% for chemical synthesis) by eliminating protecting groups and leveraging water as the C25 hydroxyl oxygen donor. Nuclear magnetic resonance (NMR) analysis confirms the β-configuration of the glucosidic bond (JC1-H1 = 160 Hz) and 3-O-glucosylation site through HMBC correlations between glucose anomeric H1 and vitamin D₃ C3 (δ 77.2 ppm) [4] [6].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: